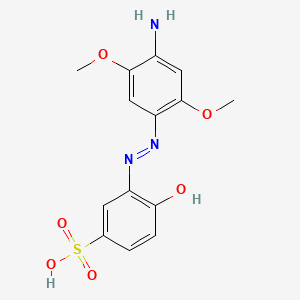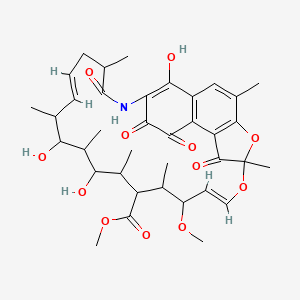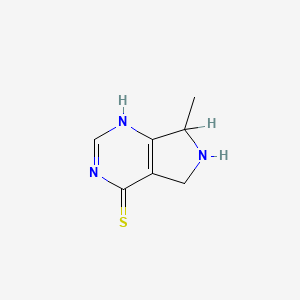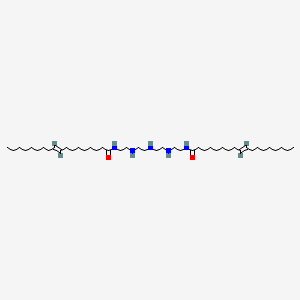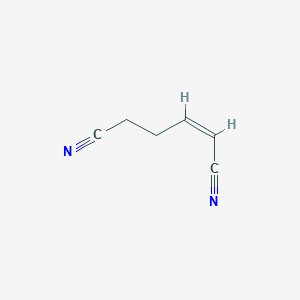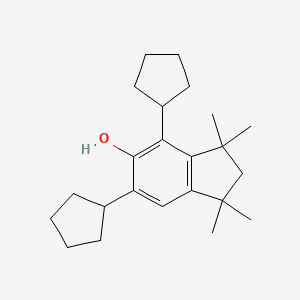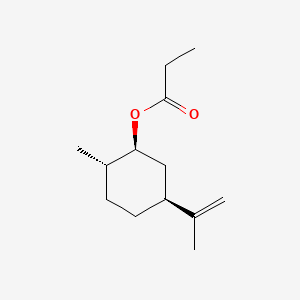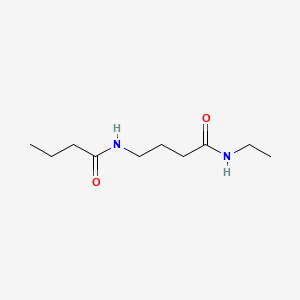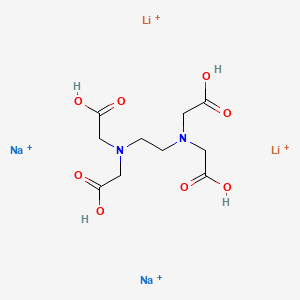
Dilithium disodium N,N'-ethylenebis(N-(carboxylatomethyl)aminoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate) is a complex chemical compound with the molecular formula C10H16Li2N2Na2O8. It is known for its unique structure, which includes lithium and sodium ions coordinated with an ethylenebis(carboxylatomethyl)aminoacetate ligand. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate) typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with lithium and sodium hydroxides. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of the metal ions with the ligand. The reaction can be represented as follows:
EDTA+2LiOH+2NaOH→Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate)+4H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate) undergoes various chemical reactions, including:
Complexation Reactions: It can form complexes with other metal ions.
Substitution Reactions: The ligand can be substituted with other chelating agents under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation with metal ions can result in the formation of stable metal-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays to stabilize metal ions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacturing of specialized materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate) involves its ability to chelate metal ions. The ethylenebis(carboxylatomethyl)aminoacetate ligand forms stable complexes with metal ions, which can alter the reactivity and stability of the metal ions. This chelation process is crucial in various applications, including catalysis and metal ion stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar properties but lacks lithium ions.
Tetrasodium ethylenediaminetetraacetate: Another variant of EDTA with different sodium ion coordination.
Uniqueness
Dilithium disodium N,N’-ethylenebis(N-(carboxylatomethyl)aminoacetate) is unique due to the presence of both lithium and sodium ions, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
71486-52-7 |
|---|---|
Molekularformel |
C10H16Li2N2Na2O8+4 |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
dilithium;disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.2Li.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1 |
InChI-Schlüssel |
FPPCNUBDGPTLOJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


